3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide
Description
Structure and Properties: The compound 3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide (molecular formula: C₁₃H₁₂ClN₂O₃S; molecular weight: ~305.76 g/mol) features a sulfonamide group (-SO₂NH-) bridging a substituted benzene ring (3-amino-4-chloro) and a 2-methoxyphenyl moiety. The amino (-NH₂) and chloro (-Cl) groups at the 3- and 4-positions of the benzene ring contribute to its electronic and steric profile, while the 2-methoxy (-OCH₃) substituent on the phenyl ring influences solubility and intermolecular interactions, such as hydrogen bonding .
Applications:
This compound is primarily utilized as a pharmaceutical intermediate, with structural motifs common in enzyme inhibitors (e.g., cyclooxygenase or kinase inhibitors) due to the sulfonamide group’s ability to interact with biological targets .
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-5-3-2-4-12(13)16-20(17,18)9-6-7-10(14)11(15)8-9/h2-8,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLXBFFFWUZIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.
Coupling Reaction: The final step involves coupling the intermediate with 2-methoxyaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions due to the presence of amino, chloro, and methoxy groups.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amino form.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nature of the substituent introduced.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
The compound exhibits several biological activities, primarily attributed to its sulfonamide and amino groups:
- Antibacterial Properties : Like many sulfonamides, it inhibits bacterial folate synthesis, making it effective against various bacterial infections. This mechanism is crucial in the development of new antibiotics to combat resistant strains.
- Anticancer Potential : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, studies have shown that 3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide can inhibit enzymes such as carbonic anhydrases, which are implicated in tumor growth.
- Enzyme Inhibition : The compound has demonstrated significant inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. This selectivity enhances its potential as a therapeutic agent in oncology .
Comparative Studies
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Contains triazine ring | Anticancer properties |
| N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | Similar methoxy and chloro groups | Antibacterial activity |
| N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides | Various N-substituents | Enzyme inhibition |
The unique combination of functional groups in this compound enhances its biological activity while maintaining stability under physiological conditions.
Anticancer Activity
In a study examining the cytotoxic effects of related sulfonamides on human cancer cell lines (HCT-116, HeLa, MCF-7), compounds similar to this compound showed IC50 values below 100 μM. These compounds induced apoptosis and inhibited cell proliferation through mechanisms involving caspase activation and changes in mitochondrial membrane potential .
Enzyme Inhibition Studies
Recent research highlighted the inhibitory effects of new aryl thiazolone-benzenesulfonamides against CA IX. Compounds were shown to possess IC50 values ranging from 10.93 to 25.06 nM for CA IX and displayed selectivity over CA II. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy against tumors expressing CA IX .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of dihydrofolic acid. By competing with para-aminobenzoic acid, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth and replication.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their differences:
Functional Group Impact on Properties
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) groups (electron-donating) increase solubility in polar solvents compared to chloro (-Cl) or cyano (-CN) groups (electron-withdrawing), which enhance membrane permeability but reduce solubility .
- Hydrogen Bonding: The sulfonamide (-SO₂NH-) and amino (-NH₂) groups act as hydrogen bond donors/acceptors, critical for target binding. Analogs with additional H-bonding groups (e.g., morpholine in ) may exhibit enhanced protein interactions .
Pharmacological Activity
Target Affinity :
Case Study :
- Analogs like SC-558 (), a COX-2 inhibitor, demonstrate that substituent position (e.g., methoxy vs. chloro) dictates selectivity and potency. Similar principles likely apply here .
Biological Activity
7-(Hydroxymethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 7-(Hydroxymethyl)quinazolin-4(3H)-one can be represented as follows:
- Chemical Formula : C_10H_8N_2O
- CAS Number : 323591-34-0
This compound features a hydroxymethyl group at the 7-position of the quinazolinone ring, which is crucial for its biological activity.
Anticonvulsant Activity
Research has demonstrated that derivatives of quinazolin-4(3H)-one exhibit anticonvulsant properties. A study employing the maximal electroshock (MES) method showed that compounds related to 7-(Hydroxymethyl)quinazolin-4(3H)-one displayed significant anticonvulsant activity. The mechanism involves binding to noncompetitive sites on AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system .
Activity Comparison Table :
| Compound | Anticonvulsant Activity (MES Method) |
|---|---|
| 7-(Hydroxymethyl)quinazolin-4(3H)-one | Significant |
| 2-(2,4-Dichlorophenoxy) derivative | Highest Activity |
| 2-(2-Chlorophenoxy) derivative | Moderate Activity |
Antimicrobial Properties
7-(Hydroxymethyl)quinazolin-4(3H)-one has also been evaluated for its antimicrobial activity. Studies indicate that it exhibits potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves interaction with bacterial cell wall synthesis pathways, enhancing its efficacy in overcoming antibiotic resistance .
Antimicrobial Efficacy Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 1–16 μg/mL |
| E. coli | 2–8 μg/mL |
| Streptococcus pneumoniae | 4–32 μg/mL |
The biological activity of 7-(Hydroxymethyl)quinazolin-4(3H)-one is attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound interacts with specific protein kinases, modulating their activity and influencing cellular signaling pathways.
- Binding to Receptors : It binds to AMPA receptors in the CNS, which is pivotal for its anticonvulsant effects .
- Synergistic Effects with Antibiotics : In combination with antibiotics like piperacillin-tazobactam, it enhances bactericidal activity against resistant strains .
Case Studies and Research Findings
Several studies have documented the efficacy of 7-(Hydroxymethyl)quinazolin-4(3H)-one:
- Study on Anticonvulsant Activity : A comprehensive evaluation showed that this compound and its derivatives significantly reduced seizure activity in animal models, establishing its potential as an anticonvulsant agent .
- Antimicrobial Study : Another research highlighted its effectiveness against various pathogens, demonstrating MIC values comparable to established antibiotics, thereby suggesting its potential as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For this compound, prioritize protecting the amino group during sulfonylation to prevent side reactions. Use triethylamine as a base in anhydrous dichloromethane to facilitate deprotonation of the methoxyphenylamine . Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:3). Substituent effects (e.g., electron-donating methoxy groups) may slow sulfonylation; consider elevated temperatures (50–60°C) or microwave-assisted synthesis to enhance yields .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of the compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons in the δ 6.8–8.1 ppm range, with distinct singlet(s) for the amino group (δ ~5.2 ppm, exchangeable). The methoxy group appears as a singlet at δ ~3.8 ppm .
- ¹³C NMR : The sulfonamide sulfur induces deshielding, with the sulfonyl carbon at δ ~125–130 ppm. The methoxy carbon appears at δ ~55 ppm .
- MS (ESI+) : Look for [M+H]⁺ with m/z ≈ 357 (C₁₃H₁₂ClN₂O₃S). Fragmentation peaks at m/z 141 (sulfonyl group) and 213 (methoxyphenyl fragment) confirm structural integrity .
Q. What experimental protocols are recommended for assessing solubility and thermal stability?
- Methodological Answer :
- Solubility : Perform gradient solubility tests in DMSO, methanol, and aqueous buffers (pH 1–10). Polar aprotic solvents (e.g., DMSO) typically yield >50 mg/mL solubility due to the sulfonamide’s polarity .
- Thermal Stability : Use TGA/DSC under nitrogen. Sulfonamides often decompose above 200°C; monitor mass loss between 200–300°C to identify degradation products .
Advanced Research Questions
Q. How can data discrepancies in crystallographic refinement of this sulfonamide be resolved using SHELX programs?
- Methodological Answer : For high-resolution X-ray data, use SHELXL for refinement. If residual electron density peaks (>0.5 e⁻/ų) persist, check for:
- Disorder : Split the model for overlapping atoms (e.g., methoxy or chloro groups) and apply restraints.
- Hydrogen Bonding : Use SHELXPRO to analyze hydrogen-bonding networks (e.g., N–H···O=S interactions) with graph-set notation (e.g., S(6) motifs) .
- Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Q. What computational strategies are effective in predicting the compound’s biological interactions and reactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to sulfonamide targets (e.g., carbonic anhydrase). Parameterize the chloro and methoxy groups for van der Waals interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfonyl sulfur) for nucleophilic attack .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, focusing on sulfonamide-water hydrogen bonds .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F, Br) or alkyl groups replacing the chloro or methoxy moieties .
- Bioassays : Test against Gram-positive bacteria (MIC assays) and cancer cell lines (MTT assays). Compare IC₅₀ values to correlate substituent hydrophobicity with activity .
- Data Analysis : Use PCA (Principal Component Analysis) to cluster bioactivity data, highlighting key substituent contributions (e.g., chloro groups enhance membrane penetration) .
Q. What strategies mitigate challenges in analyzing hydrogen-bonding networks in crystalline forms?
- Methodological Answer :
- Graph-Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···O) using Mercury software. The sulfonamide group often forms D (donor) motifs .
- Temperature-Dependent Studies : Collect data at 100 K to resolve dynamic disorder. For ambiguous interactions, use Hirshfeld surface analysis to quantify contact contributions .
Data Contradictions and Resolution
Q. How can conflicting solubility data from different solvents be reconciled?
- Resolution : Solubility discrepancies often arise from solvent polarity and hydrogen-bonding capacity. For example, high DMSO solubility but low aqueous solubility suggests hydrophobic aryl groups dominate. Use Hansen solubility parameters (δD, δP, δH) to predict optimal solvent blends .
Q. Why might crystallographic and computational bond lengths differ for the sulfonamide group?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
